3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-3-11(8-15(14)20)18(24)21-13-6-10-2-1-5-22-16(23)9-12(7-13)17(10)22/h3-4,6-8H,1-2,5,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSEEVVVDQOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)F)F)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions. Typically, a synthesis route starts with the preparation of the quinoline core, followed by specific fluorination at the 3 and 4 positions. The benzamide moiety is introduced via amide bond formation under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis might employ optimized reaction conditions with scalable procedures. This often includes efficient catalytic systems, continuous flow reactors, and the use of robust reagents that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound may undergo nucleophilic or electrophilic substitution reactions due to the presence of aromatic rings.
Reductive and Oxidative Reactions: : The quinoline moiety can be subjected to various redox reactions, modifying its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium hydride or lithium aluminum hydride are used under inert atmospheres.
Oxidative Reactions: : Strong oxidizers like potassium permanganate or mild reagents like PCC.
Major Products
Reductive Transformations: : Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution Products: : Introduction of various substituents can lead to structurally diversified analogs with potential bioactivity.
Scientific Research Applications
This compound is explored for various applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine: : Studied for its possible therapeutic effects, including anticancer and antimicrobial activities.
Industry: : Potential use in developing advanced materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : It might act as an inhibitor for certain enzymes, affecting biological pathways.
Receptor Binding: : Possible binding to specific receptors, modulating biological responses.
Comparison with Similar Compounds
Key Compounds :
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide Substituents: Bromine at the benzamide para position. Impact: Bromine’s bulky and polarizable nature may alter binding affinity compared to fluorine. Synthesis: Likely via bromobenzoic acid coupling .
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide Substituents: Butyramide group instead of benzamide; methyl at position 1.
3-(4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-carbonyl)-benzonitrile (12b) Substituents: Cyano group at the benzamide meta position. Impact: Strong electron-withdrawing effect, possibly enhancing interactions with enzymatic active sites .
5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide Substituents: Triazolopyridine and trifluoropropoxy groups.
Target Compound :
- 3,4-difluoro-N-(2-oxo-pyrroloquinolin-8-yl)benzamide Substituents: 3,4-difluoro on benzamide. Impact: Fluorine atoms improve metabolic stability and electronegativity, favoring hydrogen bonding and π-stacking interactions.
Functional Implications
Biological Activity
The compound 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a novel derivative belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anticoagulation therapy. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by:
- A difluorobenzamide moiety.
- A tetrahydropyrroloquinoline structure that contributes to its biological properties.
Research indicates that compounds similar to 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide act primarily through the inhibition of specific enzymes involved in critical biochemical pathways. Notably:
- Factor Xa and Factor XIa Inhibition : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin can inhibit these coagulation factors effectively. The best inhibitors demonstrated IC50 values as low as 3.68 µM for Factor Xa and 2 µM for Factor XIa .
Anticoagulant Activity
The anticoagulant properties of the compound were evaluated using amidolytic assays. Results indicated significant inhibition of both Factor Xa and Factor XIa. The SAR studies revealed that modifications at positions C6, C8, and C9 of the pyrroloquinoline scaffold could enhance potency .
Case Studies
- In Vitro Studies : A series of synthesized derivatives were tested against cancer cell lines to evaluate their cytotoxicity. The results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins. These studies suggested that the compound could effectively bind to active sites of coagulation factors due to its structural features .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of fluorine substituents enhances biological activity by increasing lipophilicity and altering electronic properties.
- Modifications on the pyrroloquinoline ring significantly affect binding interactions with target proteins.
| Compound Variant | IC50 (µM) | Target Protein |
|---|---|---|
| Base Compound | 5.00 | Factor Xa |
| Variant A | 3.68 | Factor Xa |
| Variant B | 2.00 | Factor XIa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
